molecular formula C25H18ClNO5S B15108282 (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Cat. No.: B15108282
M. Wt: 479.9 g/mol
InChI Key: QFBMBDFUYGGKCG-YDZHTSKRSA-N
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Description

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic compound that features a combination of indole, benzofuran, and benzenesulfonate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Benzofuran Formation: The benzofuran moiety can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones.

    Coupling Reaction: The indole and benzofuran derivatives are then coupled using a suitable base and solvent to form the desired product.

    Sulfonation: The final step involves the sulfonation of the coupled product with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the benzofuran moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, especially at the benzene ring of the benzenesulfonate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Chlorosulfonic acid for sulfonation reactions.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives from the reduction of the carbonyl group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological pathways involving indole and benzofuran derivatives.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate involves interactions with various molecular targets. The indole moiety can interact with biological receptors, while the benzofuran and benzenesulfonate groups can modulate the compound’s overall activity. The exact pathways and targets would depend on the specific application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is unique due to its combination of indole, benzofuran, and benzenesulfonate moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H18ClNO5S

Molecular Weight

479.9 g/mol

IUPAC Name

[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C25H18ClNO5S/c1-15-22(32-33(29,30)18-9-7-17(26)8-10-18)12-11-20-24(28)23(31-25(15)20)13-16-14-27(2)21-6-4-3-5-19(16)21/h3-14H,1-2H3/b23-13+

InChI Key

QFBMBDFUYGGKCG-YDZHTSKRSA-N

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=CC=CC=C43)C)/C2=O)OS(=O)(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)OS(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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